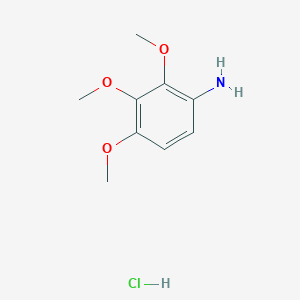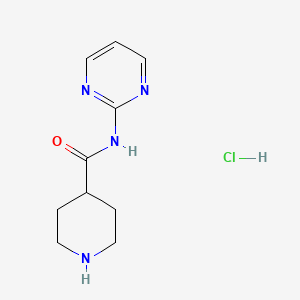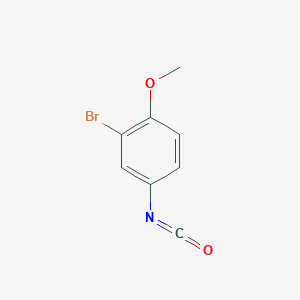
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(5-chloro-2-phenoxyphenyl)acetamide (2-CNPPA) is a synthetic organic compound belonging to the class of amides. It is a derivative of acetamide and is composed of a phenoxy ring, an amide group, and two chlorine atoms. 2-CNPPA has been studied for its potential applications in scientific research, such as in biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been used in biochemical and physiological experiments to study the effects of various compounds on biological systems. It has also been used to investigate the mechanisms of action of certain compounds on cells and to study the effects of certain drugs on the body.
Wirkmechanismus
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide works by inhibiting the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is involved in many processes in the body, including muscle contraction and memory formation. By inhibiting the enzyme, this compound prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the body. This can result in various effects, depending on the dosage and the biological system in which it is used.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biological systems. It has been shown to have anticholinergic effects, which can result in increased muscle contraction, increased heart rate, and increased blood pressure. It has also been shown to have antidepressant effects, and it has been studied for its potential to protect against certain types of nerve damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it has a wide range of potential applications. However, it has some limitations as well. It is a relatively potent compound, and it can be toxic in high doses. Therefore, it is important to use caution when handling and using this compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide research. It could be used to study the effects of various drugs on the body, to investigate the mechanisms of action of certain compounds on cells, and to study the effects of certain drugs on the brain. It could also be used to study the effects of various compounds on the immune system, to investigate the effects of certain drugs on the cardiovascular system, and to study the effects of various compounds on the nervous system. Additionally, it could be used to study the effects of various compounds on the gastrointestinal tract, to investigate the effects of certain drugs on the endocrine system, and to study the effects of various compounds on the reproductive system.
Synthesemethoden
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide can be synthesized via a two-step process using either a nucleophilic substitution reaction with a 5-chloro-2-phenoxybenzyl chloride or a Friedel-Crafts acylation reaction followed by an amide formation reaction. In the nucleophilic substitution reaction, this compound is synthesized by reacting 5-chloro-2-phenoxybenzyl chloride with sodium azide in an inert solvent. In the Friedel-Crafts acylation reaction, this compound is synthesized by reacting 5-chloro-2-phenoxybenzene with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then reacted with sodium azide to form this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves the reaction of 2-phenoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2-phenoxyphenyl)acetamide, which is then reacted with 5-chloro-2-phenoxyaniline to form the final product.", "Starting Materials": [ "2-phenoxyaniline", "chloroacetyl chloride", "5-chloro-2-phenoxyaniline" ], "Reaction": [ "Step 1: 2-phenoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2-phenoxyphenyl)acetamide.", "Step 2: 5-chloro-2-phenoxyaniline is added to the reaction mixture and the reaction is allowed to proceed to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.", "Step 3: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS-Nummer |
54810-28-5 |
Molekularformel |
C14H11Cl2NO2 |
Molekulargewicht |
296.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)


![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)


![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)